molecular formula C8H8O4 B1335820 2,3-Dihydro-1,4-benzodioxine-2,3-diol CAS No. 28993-44-4

2,3-Dihydro-1,4-benzodioxine-2,3-diol

Cat. No.: B1335820
CAS No.: 28993-44-4
M. Wt: 168.15 g/mol
InChI Key: OXKPADVJDHHVHQ-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxine-2,3-diol is an organic compound characterized by a benzodioxine ring structure with two hydroxyl groups attached at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1,4-benzodioxine-2,3-diol typically involves the cyclization of catechol derivatives with appropriate diol precursors. One common method is the reaction of catechol with glyoxal in the presence of an acid catalyst, which facilitates the formation of the benzodioxine ring. The reaction conditions often include:

    Solvent: Methanol or ethanol

    Catalyst: Sulfuric acid or hydrochloric acid

    Temperature: 60-80°C

    Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-benzodioxine-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2,3-dihydro-1,4-benzodioxine-2,3-quinone.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of halogenated benzodioxine derivatives.

Scientific Research Applications

2,3-Dihydro-1,4-benzodioxine-2,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties and interactions with biological systems.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1,4-benzodioxine-2,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: Lacks the hydroxyl groups, resulting in different chemical properties.

    2,3-Dihydro-1,4-benzodioxine: Similar structure but without the diol functionality.

    1,4-Benzodioxan-2-methanol: Contains a methanol group instead of hydroxyl groups.

Uniqueness

2,3-Dihydro-1,4-benzodioxine-2,3-diol is unique due to the presence of two hydroxyl groups, which significantly influence its reactivity and potential applications. These functional groups enable the compound to participate in a wider range of chemical reactions and enhance its interactions with biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4,7-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKPADVJDHHVHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC(C(O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392143
Record name 1,4-Benzodioxin-2,3-diol, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28993-44-4
Record name 1,4-Benzodioxin-2,3-diol, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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